molecular formula C7H7BrClN B2773537 4-Bromo-2-chloro-3-methylaniline CAS No. 80026-13-7

4-Bromo-2-chloro-3-methylaniline

Cat. No. B2773537
CAS RN: 80026-13-7
M. Wt: 220.49
InChI Key: DVANUDQKFCIAGT-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-3-methylaniline” is an organic compound. It is a derivative of aniline, which is an aromatic amine . The compound has a molecular weight of 220.494 Da . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-chloro-3-methylaniline” is C7H7BrClN . The structure includes a benzene ring with a bromine atom, a chlorine atom, and a methylamine group attached at different positions .


Physical And Chemical Properties Analysis

“4-Bromo-2-chloro-3-methylaniline” is a solid with a density of 1.619g/cm3 . It has a boiling point of 289.5ºC at 760 mmHg . The compound is poorly soluble in water, but soluble in diluted acid, chloroform, and ether .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A study by Xu et al. (2006) demonstrated the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which serves as a precursor to 4-Bromo-2-chloro-3-methylaniline through a series of reactions including reduction, diazotization, and the Sandmeyer reaction, achieving an overall yield of 68% (Xue Xu, 2006).
  • Rizwan et al. (2021) explored the Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. These derivatives were analyzed for their non-linear optical properties, reactivity, and structural features, highlighting the compound's versatility in creating materials with desired electronic properties (Rizwan et al., 2021).

Structural and Spectral Analysis

  • Arjunan and Mohan (2008) conducted Fourier transform infrared (FTIR) and FT-Raman spectral analysis on similar compounds, providing a basis for understanding the vibrational assignments and molecular interactions of 4-Bromo-2-chloro-3-methylaniline. Their work emphasizes the role of NH-π interactions and the influence of substituent groups on the vibrational modes (Arjunan & Mohan, 2008).

Applications in Dye Synthesis and Material Science

  • Pei Xie et al. (2020) described a continuous, homogeneous, and rapid synthesis method for 4-bromo-3-methylanisole, a compound related to 4-Bromo-2-chloro-3-methylaniline, in a modular microreaction system. This method offers advantages in the production of thermal paper dyes, indicating the potential industrial applications of derivatives of 4-Bromo-2-chloro-3-methylaniline (Xie et al., 2020).

Safety and Hazards

Handling “4-Bromo-2-chloro-3-methylaniline” requires precautions. It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

4-Bromo-2-chloro-3-methylaniline is a chemical compound that is often used in organic synthesis

Mode of Action

The mode of action of 4-Bromo-2-chloro-3-methylaniline is primarily through its reactivity as an aromatic amine. Aromatic amines, such as this compound, are known to participate in various chemical reactions, including nucleophilic substitution reactions . In these reactions, the amine group (-NH2) on the aromatic ring can act as a nucleophile, attacking electrophilic carbon atoms in other molecules and forming new bonds.

Biochemical Pathways

It is known to participate in the suzuki–miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in organic chemistry for the synthesis of various organic compounds.

Pharmacokinetics

Like other aromatic amines, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of the action of 4-Bromo-2-chloro-3-methylaniline is the formation of new organic compounds through various chemical reactions. For example, in the Suzuki–Miyaura coupling, it can react with organoboron compounds to form new carbon-carbon bonds .

Action Environment

The action of 4-Bromo-2-chloro-3-methylaniline can be influenced by various environmental factors. For example, the rate and outcome of its reactions can be affected by the presence of catalysts, the temperature, and the pH of the environment . Additionally, exposure to light and air can lead to the degradation of the compound .

properties

IUPAC Name

4-bromo-2-chloro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVANUDQKFCIAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-3-methylaniline

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